molecular formula C24H15ClN2O2S B397831 N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide

Cat. No.: B397831
M. Wt: 430.9g/mol
InChI Key: NNJWWAWBSHAQRE-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide is a complex organic compound that features a benzothiazole moiety, a chlorophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring, the chlorophenyl group, and the furan ring. Common synthetic methods include:

    Diazo-coupling: This method involves the reaction of diazonium salts with aromatic compounds to form azo compounds.

    Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.

    Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from aldehydes, β-keto esters, and urea.

    Microwave irradiation: This technique accelerates chemical reactions by using microwave energy to heat the reaction mixture.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole moiety is known for its bioactivity, while the chlorophenyl and furan groups contribute to its chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C24H15ClN2O2S

Molecular Weight

430.9g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C24H15ClN2O2S/c25-17-5-3-4-16(14-17)20-12-13-21(29-20)23(28)26-18-10-8-15(9-11-18)24-27-19-6-1-2-7-22(19)30-24/h1-14H,(H,26,28)

InChI Key

NNJWWAWBSHAQRE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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